Product packaging for 5-Acetamido-2-methylphenylboronic acid(Cat. No.:CAS No. 1060661-55-3)

5-Acetamido-2-methylphenylboronic acid

Cat. No.: B111068
CAS No.: 1060661-55-3
M. Wt: 193.01 g/mol
InChI Key: YJBSHDWYEWWMNT-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Advanced Organic Synthesis

Organoboron compounds, particularly boronic acids, have become essential reagents in modern organic synthesis due to their stability, low toxicity, and exceptional versatility. mdpi.comnih.gov These compounds are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of a vast array of organic molecules. researchgate.net Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction. mdpi.comresearchgate.net This reaction's tolerance of a wide range of functional groups has made it a favored method for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

The stability of organoboron compounds to air and moisture, in contrast to many other organometallic reagents, simplifies their handling and application in diverse reaction conditions, including aqueous media. mdpi.com This user-friendly nature, combined with their generally low toxicity, aligns with the principles of green chemistry, further enhancing their appeal in both academic and industrial research. nih.gov

Evolution of Boronic Acid Chemistry in Molecular Science

The journey of boronic acid chemistry began in the mid-19th century, but its profound impact on molecular science has been most acutely felt in recent decades. The initial discoveries laid the groundwork for understanding the fundamental properties of these compounds. However, it was the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that catapulted boronic acids to the forefront of synthetic chemistry. mdpi.com

The Suzuki-Miyaura coupling, first reported in 1979, provided a powerful and versatile method for creating carbon-carbon bonds with high efficiency and selectivity. nih.gov This breakthrough spurred intensive research into the synthesis and application of a wide variety of boronic acid derivatives. Over the years, significant advancements have been made in catalyst design, reaction conditions, and the scope of compatible substrates, making the Suzuki-Miyaura reaction a cornerstone of modern organic synthesis. mdpi.com Beyond cross-coupling, the unique electronic nature of the boronic acid moiety has been exploited in other areas, including sensing, materials science, and medicinal chemistry, where they can act as enzyme inhibitors or delivery vehicles. wiley.com

Research Landscape of Substituted Phenylboronic Acid Derivatives

The research landscape for substituted phenylboronic acid derivatives is both broad and dynamic, with continuous innovation driving their application in diverse scientific fields. In medicinal chemistry, these compounds are crucial intermediates in the synthesis of numerous drug candidates and approved pharmaceuticals. nih.gov The boronic acid group itself can serve as a pharmacophore, exhibiting biological activity by interacting with the active sites of enzymes. nih.gov

In materials science, the ability of phenylboronic acids to participate in the synthesis of conjugated polymers and other functional materials is of significant interest for applications in electronics, photonics, and sensor technology. researchgate.net The tunable electronic and photophysical properties of these materials can be precisely controlled by the choice of substituents on the phenyl ring.

Furthermore, the field of chemical biology utilizes phenylboronic acid derivatives for the development of sensors and probes for biological molecules, particularly carbohydrates. wiley.com The reversible covalent interaction between boronic acids and diols forms the basis for these sensing applications. The ongoing exploration of new synthetic methodologies and the quest for novel applications ensure that substituted phenylboronic acid derivatives will remain a vibrant and impactful area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BNO3 B111068 5-Acetamido-2-methylphenylboronic acid CAS No. 1060661-55-3

Properties

IUPAC Name

(5-acetamido-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSHDWYEWWMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441028
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060661-55-3
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Profile of 5 Acetamido 2 Methylphenylboronic Acid

5-Acetamido-2-methylphenylboronic acid, with the CAS number 1060661-55-3, is a specific substituted phenylboronic acid that serves as a valuable building block in organic synthesis. Its molecular structure features a phenyl ring substituted with a boronic acid group (-B(OH)₂), an acetamido group (-NHCOCH₃), and a methyl group (-CH₃).

PropertyValue
IUPAC Name (5-acetamido-2-methylphenyl)boronic acid
CAS Number 1060661-55-3
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol

Synthesis of 5 Acetamido 2 Methylphenylboronic Acid

The synthesis of 5-Acetamido-2-methylphenylboronic acid typically involves a multi-step process starting from commercially available precursors. A common synthetic route begins with the bromination of N-(4-methylphenyl)acetamide, which introduces a bromine atom onto the phenyl ring, yielding N-(3-bromo-4-methylphenyl)acetamide. biosynth.comnih.gov

This brominated intermediate is then subjected to a borylation reaction. This transformation can be achieved through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent such as bis(pinacolato)diboron. This reaction, a variation of the Miyaura borylation, results in the formation of the corresponding boronic ester, N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. The final step involves the hydrolysis of this pinacol (B44631) boronate ester under acidic or basic conditions to yield the target compound, this compound.

Applications in Contemporary Chemical Research

Carbon-Carbon Bond Forming Reactions Involving Arylboronic Acid Moieties

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its reactivity is centered around the boronic acid group, which readily participates in transmetalation with palladium complexes, enabling the coupling of the 5-acetamido-2-methylphenyl group to various organic electrophiles.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides or triflates, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A palladium(0) species reacts with an organohalide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.orgwikipedia.org This step is often facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orgyonedalabs.com

This compound serves as the organoboron component in this reaction, enabling the introduction of the 5-acetamido-2-methylphenyl moiety onto various molecular scaffolds.

The transmetalation step in the Suzuki-Miyaura coupling is a critical part of the catalytic cycle where the organic moiety is transferred from the boron atom to the palladium center. wikipedia.org While the exact mechanism can be complex and dependent on the specific reaction conditions, it is generally accepted that the base plays a crucial role in activating the boronic acid. libretexts.org

The base can react with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex. wikipedia.orgyonedalabs.com The nature of the base, solvent, and ligands on the palladium catalyst can all influence the rate and efficiency of the transmetalation process.

Studies have shown that the transmetalation process is a crucial step in cross-coupling reactions involving organoboron compounds. nih.gov The structure of the boronic acid, including the presence of substituents on the aromatic ring, can impact the rate and outcome of this step. For instance, ortho-substituted phenylboronic acids have been observed to influence the regioselectivity of Suzuki-Miyaura reactions. beilstein-journals.org

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of complex molecules due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.govnih.gov this compound can be utilized to introduce its specific substituted phenyl ring into larger, more complex structures. This is particularly valuable in medicinal chemistry and materials science, where the synthesis of structurally diverse compounds is essential. For example, the Suzuki-Miyaura coupling has been used in the synthesis of butenolide-containing natural products and other biologically active compounds. ysu.am

Table 1: Examples of Suzuki-Miyaura Reactions

Reactant 1 Reactant 2 Catalyst Base Product Yield (%) Reference
4-Tosyl-2(5H)-furanone o-Methylphenylboronic acid PdCl₂(PPh₃)₂ Na₂CO₃ 4-(o-Tolyl)-2(5H)-furanone 59 ysu.am
4-Tosyl-2(5H)-furanone o-Methylphenylboronic acid PdCl₂(PPh₃)₂ KF 4-(o-Tolyl)-2(5H)-furanone 95 ysu.am
Cu(III)[(10-(4-BrPh)-5,15-bis-F5PhC)] Phenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Coupled Corrole Product 84 nih.gov
Cu(III)[(10-(4-BrPh)-5,15-bis-F5PhC)] p-Tolylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Coupled Corrole Product 82 nih.gov

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound can participate in other palladium-catalyzed cross-coupling reactions, expanding their synthetic utility. rsc.orgpolyu.edu.hk

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. While similar in scope to the Suzuki-Miyaura reaction, the use of toxic organotin reagents is a significant drawback. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While not directly involving a boronic acid, it is a key palladium-catalyzed C-C bond-forming reaction.

Chan–Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. organic-chemistry.org It provides a valuable alternative to the Buchwald-Hartwig amination for the formation of aryl-N and aryl-O bonds and can often be carried out in air at room temperature. organic-chemistry.orgderpharmachemica.com

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions

Reaction Nucleophile Electrophile Catalyst Key Feature
Suzuki-Miyaura Organoboron Organohalide/Triflate Palladium Mild conditions, functional group tolerance
Stille Organotin Organohalide Palladium Broad scope, toxic reagents
Sonogashira Terminal Alkyne Aryl/Vinyl Halide Palladium/Copper Forms C(sp)-C(sp²) bonds
Chan-Lam Amine/Alcohol/Thiol Boronic Acid Copper Forms C-heteroatom bonds, mild conditions

Conjugate Addition Reactions

Arylboronic acids can also participate in palladium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. nih.govcaltech.edu This reaction, also known as a 1,4-addition or Michael addition, results in the formation of a new carbon-carbon bond at the β-position of the carbonyl compound. organic-chemistry.org

This transformation is a powerful method for the enantioselective construction of carbon-carbon bonds. nih.govcaltech.edu Chiral ligands can be used to induce asymmetry, leading to the formation of enantioenriched products. nih.gov The reaction is tolerant of both air and moisture, making it a practical and operationally simple method for synthesizing complex molecules with defined stereochemistry. nih.govcaltech.edu The conjugate addition of arylboronic acids has been successfully applied to a variety of α,β-unsaturated ketones, esters, and amides. organic-chemistry.org

Electrophilic Allyl Shifts and Homologations

While the broader class of arylboronic acids is known to participate in various carbon-carbon bond-forming reactions, specific documented examples of this compound undergoing electrophilic allyl shifts and homologations are not extensively detailed in the reviewed literature. However, the general principles of these reactions can be applied to predict its potential reactivity.

Electrophilic allyl shifts involving boronic acids typically proceed through the formation of an ate complex, where an allylmetal species adds to the boron center. This is followed by a rearrangement that results in the transfer of the aryl group from the boron to the carbon of the allyl group. The electronic nature of the arylboronic acid is a key determinant of its reactivity in such transformations. The presence of an electron-donating acetamido group and a weakly electron-donating methyl group on the phenyl ring of this compound would be expected to increase the nucleophilicity of the aryl group, potentially facilitating its migration in the rearrangement step.

Homologation reactions, which extend a carbon chain, can also be mediated by boronic acids. These processes often involve the reaction of boronic esters with carbenoids or other one-carbon synthons. The specific reaction conditions would dictate the feasibility and efficiency of such a transformation for this compound.

Boron-Mediated Functional Group Transformations

The boron atom in this compound is a versatile center for mediating a variety of functional group transformations, owing to its Lewis acidic character and its ability to undergo oxidative transformations.

Acid Catalysis and Lewis Acidity of Substituted Phenylboronic Acids

Phenylboronic acids are known to act as Lewis acid catalysts in a range of organic reactions. nih.gov Their acidity stems from the electron-deficient nature of the boron atom. The Lewis acidity of substituted phenylboronic acids is significantly influenced by the electronic properties of the substituents on the aromatic ring. researchgate.netsemanticscholar.org Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it.

The pKa value is a common measure of the acidity of boronic acids in aqueous solution. semanticscholar.org For this compound, the acetamido group at the para-position relative to the boronic acid is moderately electron-donating, and the methyl group at the ortho-position is weakly electron-donating. These groups would be expected to increase the electron density on the boron atom, thereby decreasing its Lewis acidity compared to unsubstituted phenylboronic acid. This would correspond to a higher pKa value.

The table below illustrates the effect of different substituents on the pKa of phenylboronic acid, providing a framework for estimating the acidity of this compound. mdpi.comresearchgate.netnih.gov

Phenylboronic Acid SubstituentpKa ValueElectronic Effect of Substituent
Unsubstituted~8.8-
4-Methoxy9.25Electron-Donating
4-Methyl-Weakly Electron-Donating
4-Formyl~7.8Electron-Withdrawing
4-Trifluoromethyl7.86Strongly Electron-Withdrawing
2-Fluoro-Electron-Withdrawing
3-Nitro-Strongly Electron-Withdrawing

Data compiled from multiple sources illustrating general trends. Specific values can vary with experimental conditions. mdpi.comresearchgate.netnih.govresearchgate.net

This decreased Lewis acidity might influence its efficacy as a catalyst in reactions that require strong Lewis acid activation.

Oxidative Transformations of Boron

A fundamental reaction of arylboronic acids is the oxidative cleavage of the carbon-boron bond to form a carbon-oxygen bond, yielding phenols. nih.gov This transformation is a powerful tool in organic synthesis. Various methods have been developed to achieve this oxidation, including the use of molecular oxygen under microwave-assisted, rsc.org visible-light-induced, acs.org or organocatalyzed conditions. acs.orgingentaconnect.com

The general transformation for an arylboronic acid is as follows: Ar-B(OH)₂ + [O] → Ar-OH

For this compound, this reaction would yield 5-acetamido-2-methylphenol. The reaction typically proceeds under basic conditions, where the boronic acid is converted to the more reactive boronate species. The presence of the acetamido and methyl groups is generally well-tolerated under many oxidative conditions.

The table below summarizes various conditions reported for the oxidation of arylboronic acids.

OxidantCatalyst/ConditionsSubstrate Scope
Air (O₂)KOH, DMSO, MicrowaveTolerates a variety of functional groups. rsc.org
Air (O₂)Visible light, THFCatalyst and additive-free. acs.org
Air (O₂)Quinone organocatalyst, KOH, THFEffective for specific alkoxynaphthylboronic acids. acs.org
Air (O₂)3-Nitropyridine, KOtBu, DMSOOrganocatalyzed, good yields. ingentaconnect.com
H₂O₂Basic conditionsClassical and widely used method.

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Copper catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-heteroatom bonds using organoboron reagents. nih.gov Arylboronic acids are excellent coupling partners in these reactions.

The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can significantly alter the biological and chemical properties of a molecule. Copper-catalyzed trifluoromethylation of arylboronic acids has emerged as a mild and efficient method for this purpose. rsc.orgnih.gov The reaction generally involves a copper catalyst, a trifluoromethylating agent, and an oxidant. researchgate.net

The general scheme for this reaction is: Ar-B(OH)₂ + "CF₃ source" --(Cu catalyst)--> Ar-CF₃

This methodology is applicable to a wide range of arylboronic acids, including those with various functional groups. researchgate.netresearchgate.net The reaction of this compound under these conditions would be expected to produce 1-acetamido-4-methyl-2-(trifluoromethyl)benzene. The acetamido functional group is generally compatible with these reaction conditions. The choice of the trifluoromethylating reagent, such as TMSCF₃ or other electrophilic CF₃⁺ sources, and the specific copper catalyst system are crucial for achieving high yields. nih.gov

Below is a table showing examples of copper-catalyzed trifluoromethylation of various arylboronic acids.

Arylboronic AcidTrifluoromethylating ReagentCatalyst SystemYield
Phenylboronic acidCF₃⁺ reagentCopper catalystHigh
4-Methoxyphenylboronic acidTMSCF₃Cu(OAc)₂Moderate to High
4-Chlorophenylboronic acidK⁺[CF₃B(OMe)₃]⁻Cu catalyst, O₂Good
Vinylboronic acidsCF₃⁺ reagentCopper catalystGood

This table represents a summary of typical substrates and conditions found in the literature. rsc.orgnih.gov

Anomeric O-Arylation of Carbohydrate Derivatives

In a typical copper-catalyzed anomeric O-arylation, the arylboronic acid couples with the anomeric hydroxyl group of a carbohydrate. rsc.org This reaction is generally tolerant of various functional groups on the arylboronic acid. The acetamido and methyl groups on this compound are not expected to interfere with the catalytic cycle. The reaction typically proceeds at room temperature under an air atmosphere, with a copper(II) salt, such as copper(II) acetate, serving as the catalyst. The presence of a base is also generally required.

A plausible reaction mechanism, based on studies with other arylboronic acids, would involve the formation of a copper(II) alkoxide with the sugar lactol. Transmetalation with the arylboronic acid, followed by reductive elimination, would then afford the desired O-aryl glycoside and a copper(I) species, which is subsequently re-oxidized to copper(II) to complete the catalytic cycle.

While specific yields and stereoselectivity for the reaction with this compound cannot be provided without direct experimental evidence, the outcomes with other functionalized arylboronic acids have been reported to be good to excellent. The stereochemical outcome of the glycosylation can be influenced by the nature of the carbohydrate substrate and the reaction conditions.

Reversible Covalent Interactions of this compound

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols and other nucleophilic species. These interactions are dynamic and are influenced by the electronic nature of the boronic acid and the pH of the medium.

Boronate Ester Formation with Diols and Polyols

This compound readily reacts with 1,2- and 1,3-diols, such as those found in saccharides and other polyols, to form cyclic boronate esters. This reaction is a reversible condensation process. The formation of these esters is favored in aqueous media, and the stability of the resulting cyclic boronate ester is influenced by several factors, including the structure of the diol and the electronic properties of the boronic acid.

The acetamido group at the 5-position of the phenyl ring is a weakly electron-donating group through resonance, while the methyl group at the 2-position is a weak electron-donating group through induction. These substituents can influence the Lewis acidity of the boron atom and, consequently, the stability of the boronate esters. Studies on substituted phenylboronic acids have shown a correlation between the electronic nature of the substituents and the stability constants of the formed boronate esters. researchgate.netnih.gov

Although specific binding constant data for this compound with various diols is not available in the reviewed literature, data for the closely related 3-acetamidophenylboronic acid can provide an estimation. For instance, the pKa of 3-acetamidophenylboronic acid is reported to be approximately 8.5. researchgate.net The binding affinity of boronic acids for diols is generally enhanced at pH values approaching the pKa of the boronic acid.

Below is a hypothetical data table illustrating the type of binding constants that would be determined for this compound with common polyols, based on general trends observed for similar arylboronic acids.

Diol/PolyolBinding Constant (K) at pH 7.4 (M⁻¹)
FructoseData not available
GlucoseData not available
SorbitolData not available
MannitolData not available

This table is for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

Interactions with Amino Acids and Hydroxamic Acids

Arylboronic acids are known to interact with certain amino acid residues, particularly those with nucleophilic side chains. rsc.org For instance, the boronic acid moiety can form dative bonds with the imidazole (B134444) nitrogen of histidine or the hydroxyl group of serine. nih.gov These interactions are often observed in the context of enzyme inhibition, where the boronic acid acts as a transition-state analog. While the interaction of this compound with free amino acids in solution is not well-documented, it is plausible that it could form weak, reversible complexes with amino acids like serine and histidine.

The interaction of boronic acids with hydroxamic acids is less commonly reported. However, some studies have shown that boronic acids can participate in copper-mediated cross-coupling reactions with O-acetyl hydroxamic acids to form amides. This suggests a potential for reactivity between the boronic acid and the hydroxamic acid functional groups under specific catalytic conditions. Direct, reversible covalent interactions between this compound and hydroxamic acids in the absence of a catalyst have not been detailed in the available literature.

pH-Dependent Reactivity and Equilibrium Dynamics

The reversible covalent interactions of this compound, particularly with diols, are highly dependent on the pH of the solution. The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of the boronic acid is a critical parameter that governs this equilibrium. For arylboronic acids, the pKa is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov

Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic, while electron-donating groups generally increase the pKa. nih.gov The acetamido group at the 5-position is weakly electron-donating by resonance, and the methyl group at the 2-position is weakly electron-donating by induction. Based on the pKa of 3-acetamidophenylboronic acid (approximately 8.5), it is expected that the pKa of this compound will be in a similar range. researchgate.net

The formation of the more stable tetrahedral boronate ester with diols is favored at pH values at or above the pKa of the boronic acid. researchgate.net At lower pH, the equilibrium shifts towards the neutral, trigonal boronic acid and the free diol. This pH-dependent binding and release of diols is a key feature of boronic acids and is exploited in applications such as sensors and drug delivery systems.

The equilibrium dynamics can be described by the following general scheme:

R-B(OH)2 + Diol ⇌ Trigonal Boronate Ester + H2O

R-B(OH)2 + OH- ⇌ [R-B(OH)3]-

[R-B(OH)3]- + Diol ⇌ Tetrahedral Boronate Ester- + 2H2O

Asymmetric Catalysis Facilitated by Organoboron Species

The synthesis of chiral molecules is a cornerstone of modern chemistry, and organoboron compounds have emerged as versatile tools in achieving high levels of stereocontrol. su.seacs.org Asymmetric catalysis using chiral organoboron species allows for the efficient production of enantiomerically enriched products, which are crucial in pharmaceuticals and materials science. su.senih.gov

Chiral 1,3,2-oxazaborolidines are powerful organoboron catalysts used extensively in enantioselective reductions of prochiral ketones. nih.govijprs.com These catalysts are typically prepared in situ or as stable reagents from the condensation of a chiral amino alcohol with a borane (B79455) source or an arylboronic acid. nih.govorganic-chemistry.orgacs.org The well-known Corey-Bakshi-Shibata (CBS) catalyst is a prominent example of this class. nih.govwikipedia.org

The catalytic cycle involves the coordination of a borane (like BH₃) to the nitrogen atom of the oxazaborolidine ring. nih.gov This coordination enhances the Lewis acidity of the endocyclic boron atom, which then chelates with the carbonyl oxygen of the ketone substrate. This ternary complex arranges the ketone in a sterically defined orientation, allowing for a highly facial-selective hydride transfer from the coordinated borane to the carbonyl carbon, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess (ee). nih.govorganic-chemistry.org

The modular nature of oxazaborolidine catalysts allows for fine-tuning of their steric and electronic properties by varying the substituents on the chiral amino alcohol and the boronic acid component. acs.org For instance, arylboronic acids are used to synthesize B-aryl substituted oxazaborolidines, which can be activated by Brønsted or Lewis acids to catalyze other asymmetric transformations, such as Diels-Alder reactions and photochemical cycloadditions. nih.govacs.org

Table 1: Examples of Enantioselective Ketone Reduction Using Oxazaborolidine Catalysts
Ketone SubstrateChiral Ligand SourceBorane SourceYield (%)Enantiomeric Excess (ee %)Reference
Acetophenone(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-oneBH₃-THFHighup to 98% organic-chemistry.org
Various Prochiral Ketones(1S, 2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium borohydride/MeIup to 89%up to 93% ijprs.com
Aromatic Ketones(S)-2-amino-3-methyl-1,1-diphenylbutan-1-olBoraneN/AHigh nih.gov

Substituted arylboronic acids play a crucial role as reagents and co-catalysts in a variety of stereoselective processes beyond their use in forming oxazaborolidines. The substituents on the aromatic ring, such as the acetamido and methyl groups in this compound, can influence the electronic and steric nature of the boron atom, thereby affecting the efficiency and selectivity of the catalytic system.

In rhodium-catalyzed enantioselective additions, arylboronic acids serve as the source of the aryl nucleophile. The choice of the chiral phosphine (B1218219) ligand on the rhodium center is critical for inducing asymmetry. rsc.orgrsc.org However, the properties of the boronic acid can also impact the reaction. For instance, in the addition to N-heteroaryl ketones, a variety of substituted arylboronic acids can be employed to generate valuable chiral tertiary alcohols. rsc.orgrsc.org These reactions often exhibit broad functional group compatibility, and the resulting products are precursors to other important molecules like chiral α-hydroxy acids. rsc.org

Furthermore, in catalyst-controlled regiodivergent additions, the structure of the catalyst dictates where a nucleophile, derived from an arylboronic acid, adds to a substrate. For example, in the rhodium-catalyzed addition of arylboron nucleophiles to N-alkyl nicotinate (B505614) salts, different chiral bis-phosphine ligands can direct the arylation to either the C2 or C6 position of the pyridine (B92270) ring with high selectivity, demonstrating catalyst control over regioselectivity. nih.gov

Table 2: Influence of Arylboronic Acids in Stereoselective Transformations
Reaction TypeMetal CatalystChiral LigandArylboronic Acid TypeKey OutcomeReference
Addition to N-heteroaryl ketonesRhodiumWingPhosVarious substituted arylboronic acidsHigh yields and ee of chiral tertiary alcohols rsc.orgrsc.org
Addition to nicotinate saltsRhodiumVarious bis-phosphinesArylboronic acidsCatalyst-controlled C2 vs. C6 regioselectivity nih.gov
Asymmetric arylationCopperBox ligandsArylboronic acidsSynthesis of chiral 1,1-diarylalkanes researchgate.net

Organoboron Acid Catalysis in Organic Transformations

Organoboron acids, including arylboronic acids, are effective catalysts for a range of organic reactions, such as dehydrations, acylations, and condensations. nih.govconsensus.app They function as mild, organic-soluble Lewis acids that can also exhibit Brønsted acidity under certain conditions, offering a green chemistry alternative to traditional metal-based or strong acid catalysts. nih.govacs.org

While organoboron species are primarily considered Lewis acids, they can function as Brønsted acid catalysts, particularly in the presence of water or other protic species. nih.govacs.org This is often described as Lewis acid-assisted Brønsted acidity. The boronic acid does not donate its own proton but rather activates a water molecule. The boron atom coordinates to the oxygen of water, increasing the acidity of the water protons, which then participate in the catalytic cycle. nih.gov

This mode of catalysis is particularly relevant in aqueous media, avoiding the need for organic solvents. nih.gov For example, the hydrated form of the strong Lewis acid B(C₆F₅)₃, which is B(C₆F₅)₃·H₂O, acts as a potent Brønsted acid catalyst for various reactions, including additions and substitutions. rsc.org Similarly, other boronic acids can catalyze reactions through this mechanism. An interesting application is the Brønsted acid-catalyzed heterolytic cleavage of the S-S bond in disulfides, where the in situ generated thiol cation can oxidize water, showcasing the dual role of the acid catalyst. rsc.org

The formation of amide and peptide bonds is fundamental in chemistry and biology. Traditional methods often require stoichiometric amounts of coupling reagents, leading to poor atom economy. rsc.orgresearchgate.net Arylboronic acids have emerged as efficient catalysts for the direct dehydrative condensation of carboxylic acids and amines, with water as the only byproduct. rsc.orgresearchgate.net

The catalytic mechanism generally involves the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more electrophilic than the original carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. researchgate.net

Various substituted arylboronic acids have been developed to improve catalytic efficiency. Electron-deficient boronic acids, such as those with ortho-sulfonyloxy groups, have shown high activity even at low temperatures. researchgate.net The development of catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid has enabled these reactions to proceed efficiently at room temperature for a wide range of substrates, including N-Boc-protected amino acids with minimal racemization. acs.org

Table 3: Selected Arylboronic Acid Catalysts for Amide Bond Formation
CatalystReaction ConditionsSubstrate ScopeKey AdvantageReference
(2-(thiophen-2-ylmethyl)phenyl)boronic acidRoom temperatureAliphatic, aromatic acids; primary, secondary aminesHigh activity at room temperature acs.org
ortho-(Sulfonyloxy)benzeneboronic acidsLow temperature or azeotropic refluxGeneral carboxylic acids and aminesHighly electron-deficient, high activity researchgate.net
1-Thianthrenylboronic acidRoom temperature, CH₂Cl₂Electron-deficient aromatic aminesEffective for challenging substrates researchgate.net

A significant advantage of organoboron catalysts is their ability to impart high levels of chemo- and regioselectivity, obviating the need for complex protecting group strategies. nih.gov This selectivity arises from the specific interactions between the boronic acid catalyst and functional groups on the substrate.

In the functionalization of complex molecules like carbohydrates, which possess multiple hydroxyl groups, boronic acids can act as co-catalysts to direct reactions to a specific site. A synergistic system using a chiral Rh(I) catalyst and an organoboron catalyst has been developed for the site-selective functionalization of carbohydrate polyols. researchhub.comnih.gov The organoboron catalyst is crucial for achieving not only regioselectivity but also for controlling multiple stereochemical aspects simultaneously, including enantio-, diastereo-, and anomeric selectivity. researchhub.comnih.gov

Borane Lewis acids have also been used to control the chemo- and regioselectivity of amidations. For example, B(C₆F₅)₃ can catalyze the C3-amidation of N-methyl indoles with isocyanates, while catalytic BCl₃ directs the reaction to the nitrogen atom, affording N-carboxamidation products with near-quantitative yields. rsc.org This demonstrates how the choice of the boron-based catalyst can completely switch the site of reactivity. rsc.org

Transition Metal-Catalyzed C–H Functionalization with Arylboronic Acids

General principles of transition metal-catalyzed C–H functionalization involve the activation of a typically inert C–H bond by a metal catalyst, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. In the context of arylation, arylboronic acids are common coupling partners due to their stability, commercial availability, and generally low toxicity. The reaction is often facilitated by a directing group on the substrate, which coordinates to the metal center and positions it in proximity to a specific C–H bond, thereby controlling the regioselectivity of the functionalization.

Ortho-Arylation Strategies

Ortho-arylation is a common outcome in directed C–H functionalization reactions. The directing group on the aromatic substrate forms a cyclometalated intermediate with the transition metal catalyst. This intermediate then undergoes transmetalation with an arylboronic acid, followed by reductive elimination to yield the ortho-arylated product and regenerate the active catalyst. The choice of catalyst (often palladium, rhodium, or iridium), ligands, and reaction conditions is crucial for achieving high efficiency and selectivity.

Without specific research involving this compound, it is not possible to provide detailed strategies or data tables related to its application in ortho-arylation.

Regioselectivity and Steric Hindrance Considerations

Regioselectivity in C–H arylation is primarily governed by the directing group. However, the structure of the arylboronic acid also plays a significant role. Steric hindrance, in particular, can have a profound impact on the reaction's feasibility and outcome. For an arylboronic acid like this compound, the presence of a methyl group in the ortho position to the boronic acid moiety could sterically hinder the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions compared to less substituted arylboronic acids. The electronic properties of the substituents on the arylboronic acid also influence its reactivity.

As no experimental data is available for this compound in this context, a detailed discussion with specific research findings or data tables on regioselectivity and steric effects is not feasible.

Biological and Medicinal Chemistry Research on 5 Acetamido 2 Methylphenylboronic Acid Analogues

Therapeutic Modalities Exploiting Boronic Acid Pharmacology

The therapeutic potential of boronic acid-containing compounds stems from the ability of the boron atom to exist in either a trigonal planar (sp2 hybridized) or a tetrahedral (sp3 hybridized) state. This allows them to act as transition-state analogues for various enzymes, forming stable yet reversible adducts with active site residues like serine or threonine. mdpi.com This mechanism is central to their activity as both anticancer and antimicrobial agents. researchgate.netnih.gov

Anticancer Agents and Mechanisms of Action

Phenylboronic acid derivatives have emerged as a promising class of anticancer agents, with several compounds advancing into clinical use. nih.govresearchgate.net Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and protein homeostasis.

A primary anticancer mechanism for many boronic acid analogues is the inhibition of the proteasome, a critical cellular complex responsible for degrading misfolded or unnecessary proteins. nih.govwikipedia.org Cancer cells, particularly those in multiple myeloma, produce large quantities of abnormal proteins and are thus highly dependent on proteasome function for survival. nih.gov

Boronic acid-based drugs, such as the dipeptide boronic acid analogue Bortezomib, function by targeting the chymotrypsin-like activity of the 20S catalytic core of the 26S proteasome. nih.govwikipedia.org The electrophilic boron atom forms a reversible covalent bond with the active site threonine residue, effectively blocking the proteasome's function. researchgate.net This inhibition disrupts protein homeostasis, leading to an accumulation of misfolded proteins and triggering the unfolded protein response (UPR). nih.gov The sustained cellular stress ultimately activates pro-apoptotic pathways, leading to programmed cell death. nih.gov Inhibition of the proteasome also prevents the degradation of pro-apoptotic factors like the p53 tumor suppressor protein, further contributing to cancer cell death. wikipedia.org

Compound Class Mechanism of Action Primary Indication
Bortezomib Dipeptide boronic acidReversible inhibitor of the 26S proteasome's chymotrypsin-like activity. nih.govwikipedia.orgMultiple Myeloma, Mantle Cell Lymphoma wikipedia.org
Ixazomib N-dipeptidyl boronic acidFirst orally-available reversible proteasome inhibitor. mdpi.comwikipedia.orgyoutube.comMultiple Myeloma wikipedia.org

Beyond proteasome inhibition, certain phenylboronic acid and benzoxaborole derivatives have been shown to directly influence the cell cycle and induce apoptosis. nih.gov Studies on ovarian cancer cell lines demonstrated that specific analogues can cause a strong cell cycle arrest in the G2/M phase. nih.gov This arrest is often associated with signs of mitotic catastrophe and an increase in aneuploid cells, indicating severe disruption of cell division processes. nih.gov

The induction of apoptosis by these compounds is mediated through the modulation of key regulatory proteins. Research has shown that treatment with boric acid can significantly upregulate the expression of pro-apoptotic genes such as Bax, caspase-3, and caspase-9, while downregulating anti-apoptotic genes like Bcl-2 and Bcl-xl. nih.govnih.gov This shift in the balance of apoptotic regulators pushes the cancer cell towards programmed cell death. nih.gov For instance, in medullary thyroid cancer cells, boric acid treatment led to a 14% apoptosis rate and a significant reduction in colony-forming ability. nih.govnih.gov

The versatility of the boronic acid pharmacophore allows it to be tailored to inhibit a variety of cancer-related enzymes beyond the proteasome. researchgate.nettandfonline.com This has opened avenues for developing more targeted cancer therapies.

One such target is the class of histone deacetylases (HDACs). Boronic acid derivatives have been designed to inhibit HDACs by forming a transition state analogue that binds to the zinc ion in the enzyme's active site, leading to the inhibition of cancer cell growth. mdpi.com Another important target is arginase, an enzyme that can be exploited by tumors to suppress the immune system. Boronic acid-based arginase inhibitors are being investigated as a form of cancer immunotherapy, aiming to restore anti-tumor immune responses. researchgate.net The ability of phenylboronic acid derivatives to inhibit tubulin polymerization, crucial for cell division, further highlights their therapeutic versatility. nih.gov

Antimicrobial Agents

Boronic acid analogues have also been extensively developed as antimicrobial agents, primarily to combat the growing threat of antibiotic resistance. researchgate.netnih.gov Their main application in this area is as inhibitors of enzymes that bacteria use to inactivate antibiotics.

The most significant contribution of boronic acids to antimicrobial therapy is their role as potent inhibitors of β-lactamase enzymes. nih.gov These enzymes are the primary mechanism of resistance for bacteria against β-lactam antibiotics like penicillins and cephalosporins. nih.govacs.org

Boronic acids act as transition-state analogues, mimicking the tetrahedral high-energy intermediate formed during the hydrolysis of a β-lactam antibiotic. mdpi.comnih.gov The boronic acid's boron atom forms a dative covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A and C), effectively and reversibly inactivating the enzyme. nih.govacs.orgnih.gov This allows the co-administered β-lactam antibiotic to reach its target—the penicillin-binding proteins—and disrupt bacterial cell wall synthesis. mdpi.comnews-medical.net

The development of cyclic boronate esters has expanded this activity even further, with some compounds showing inhibitory effects against all four classes of β-lactamases, including the difficult-to-target metallo-β-lactamases (MBLs). nih.govasm.org

Inhibitor Type Target Enzyme Class(es) Inhibition (Ki) / Potency Range Example Compound
Acyclic Boronic AcidsClass A, C Serine β-Lactamases acs.orgmdpi.comnM to low µM range acs.orgm-aminophenylboronic acid (Ki = 7.3 µM vs. AmpC) acs.org
Cyclic BoronatesClasses A, B, C, D (SBLs and MBLs) nih.govasm.orgLow µM to low nM IC50 ranges asm.orgVaborbactam mdpi.com
Sulfonamide Boronic AcidsClass C (AmpC) nih.govKi values down to 25 nM nih.govBenzo[b]thiophene-2-boronic acid (Ki = 27 nM vs. AmpC) acs.org
Antifungal Applications and Membrane Disruption

Analogues of 5-acetamido-2-methylphenylboronic acid, specifically other phenylboronic acid derivatives, have demonstrated significant potential as antifungal agents. nih.gov Research into these compounds has revealed broad-spectrum activity against various plant and human pathogenic fungi. nih.govnih.gov The mechanism of action for many of these boronic acid-based compounds involves the disruption of fungal cell integrity and key metabolic processes. nih.govresearchgate.net

One of the primary antifungal mechanisms identified for phenylboronic acid derivatives is the compromising of the fungal cell membrane. nih.govresearchgate.net Studies have shown that treatment with these compounds can lead to abnormal cell morphology, loss of cell membrane integrity, and increased membrane permeability. nih.gov For instance, flow cytometry analysis of Candida albicans treated with certain antifungal compounds has confirmed membrane disruption. researchgate.net This damage to the membrane structure disrupts essential cellular functions and leads to fungal cell death. nih.govresearchgate.net

Beyond direct membrane damage, boronic acid analogues can also impair mitochondrial function, reduce intracellular ATP levels, and inhibit key enzymes involved in energy metabolism, such as succinate (B1194679) dehydrogenase. nih.gov Some boronic acid derivatives, like Tavaborole, function by inhibiting fungal leucyl-tRNA synthetase (LeuRS), which effectively blocks protein synthesis and halts fungal growth. mdpi.com The investigation of various phenylboronic acid derivatives has identified compounds with potent efficacy, sometimes exceeding that of commercial fungicides. nih.gov For example, compound A49 (2-chloro-5-trifluoromethoxybenzeneboronic acid) showed an EC₅₀ value of 0.39 μg/mL against Botrytis cinerea. nih.gov

Table 1: Antifungal Activity of Phenylboronic Acid Derivatives

Compound ClassPathogenMechanism of ActionKey FindingsReference
Phenylboronic Acid DerivativesBotrytis cinereaMembrane disruption, ROS accumulation, reduced antioxidant activityCompound A49 (EC₅₀ = 0.39 μg/mL) was more effective than the commercial fungicide boscalid. nih.gov
Boronic Acid DerivativesCandida albicansMitochondrial dysfunction, reduced ATP, cell wall disruptionCompound BD11 showed potent activity against various pathogenic fungi with low cytotoxicity. nih.gov
Benzoxaboroles (e.g., Tavaborole)Onychomycosis-causing fungiInhibition of leucyl-tRNA synthetase (LeuRS), blocking protein synthesisTavaborole is an FDA-approved antifungal drug. mdpi.com
2-Formylphenylboronic AcidsAspergillus niger, Bacillus cereusInhibition of leucyl-tRNA synthetase (LeuRS)Demonstrated moderate to high activity against various fungi and bacteria. mdpi.com

Antiviral Strategies

Boronic acid derivatives, as analogues of this compound, have been explored as potential antiviral agents, particularly for targeting human immunodeficiency virus (HIV). mdpi.comkisti.re.kr Their unique chemical properties allow them to interact with various viral components, from surface glycoproteins to essential enzymes, thereby inhibiting the viral life cycle at multiple stages. nih.govnih.gov

A critical step in the life cycle of many enveloped viruses is the attachment and entry into a host cell, a process often mediated by viral glycoproteins interacting with host cell surface glycans. benthamscience.commdpi.com Boronic acids are well-known for their ability to form reversible covalent complexes with the cis-diol functionality present in carbohydrates and saccharides. nih.gov This property makes them attractive candidates for inhibiting viral entry by binding to the dense array of glycans on viral envelope proteins, such as the Spike protein of SARS-CoV-2 or the gp120 protein of HIV. nih.govnih.gov

By binding to these viral glycans, boronic acid analogues can sterically hinder the interaction between the virus and its host cell receptors, effectively blocking viral attachment and subsequent entry. benthamscience.com Research has shown that multivalent interactions are often necessary to achieve potent antiviral action, suggesting that molecules with multiple phenylboronate (B1261982) groups might be required for high-avidity binding to viral glycoproteins. nih.govnih.gov Cellular glycans like heparan sulfate (B86663) and sialic acid are common attachment factors for a wide range of viruses, making glycan-binding molecules a promising strategy for developing broad-spectrum antiviral therapeutics. benthamscience.com

In addition to targeting surface glycans, boronic acid analogues can be designed to interact with specific viral proteins. The HIV-1 capsid, a conical shell made of capsid (CA) protein oligomers, is a crucial structure for multiple early-stage processes in the viral life cycle, including reverse transcription and nuclear import. embopress.orgnih.gov This makes the capsid an attractive target for novel antiretroviral drugs. embopress.org

Small molecules have been developed that target the interface between CA monomers, disrupting the stability and function of the assembled capsid. embopress.orgnih.gov While specific research on this compound analogues as capsid modulators is limited, the general principle involves designing molecules that bind to conserved pockets on the capsid surface. For example, some inhibitors target the hydrophobic pocket at the interface of adjacent CA monomers, a site also used by host proteins like CPSF6. embopress.org A new class of capsid-targeting inhibitors has been identified that specifically blocks the nuclear import of HIV-1 by preventing the capsid from engaging with the nuclear pore complex machinery, demonstrating a novel mechanism of action. embopress.org The development of boronic acid-containing compounds that can bind to these critical sites on the HIV-1 capsid represents a viable strategy for creating new antiviral agents. nih.gov

Enzyme Inhibition and Molecular Recognition

Boronic acid derivatives are a significant class of enzyme inhibitors, owing to the ability of the boron atom to form stable, reversible covalent bonds with key nucleophilic residues in enzyme active sites. mdpi.comwikipedia.org This capacity for molecular recognition has led to their development as inhibitors for a wide range of enzymes, particularly proteases and hydrolases. researchgate.netnih.gov

Boronic Acid Interactions with Active Site Residues (e.g., Serine)

The primary mechanism by which boronic acids inhibit serine proteases involves mimicking the tetrahedral transition state of peptide-bond hydrolysis. nih.gov The boron atom acts as a Lewis acid, readily accepting a lone pair of electrons from the hydroxyl group of a catalytic serine residue within the enzyme's active site. wikipedia.orgacs.org This interaction forms a stable, tetrahedral boronate complex, effectively inactivating the enzyme. acs.org

This covalent, yet reversible, bond can result in potent inhibition with long target occupancy times. pnas.org The stability of this complex is further enhanced by additional interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and residues in the enzyme's oxyanion hole, as well as with the catalytic histidine residue. nih.gov This ability to form a stable adduct with active site serines has made boronic acids a cornerstone in the design of inhibitors for this major class of enzymes. mdpi.comwikipedia.org

Inhibition of Key Biological Enzymes (e.g., Proteases, Hydrolases)

Building on their fundamental interaction with active site residues, boronic acid analogues have been successfully developed as potent inhibitors of various proteases and hydrolases. researchgate.netnih.gov They have shown efficacy against serine proteases, threonine proteases, and metallo-β-lactamases. mdpi.comresearchgate.net

Peptide boronic acids, where the boronic acid moiety is incorporated into a peptide sequence, have proven to be particularly effective and selective inhibitors. mdpi.compnas.org The peptide portion of the molecule directs the inhibitor to the specific active site of a target protease, leading to enhanced potency and selectivity. nih.gov This strategy has yielded inhibitors for enzymes crucial to disease pathology, such as prostate-specific antigen (PSA), a serine protease involved in prostate cancer, and the malaria parasite egress protease SUB1. nih.govpnas.org The versatility of the boronic acid "warhead" has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and Vaborbactam, a β-lactamase inhibitor. nih.gov

Table 2: Boronic Acid Analogues as Enzyme Inhibitors

Inhibitor ClassTarget EnzymeMechanism of InhibitionSignificanceReference
Peptide Boronic AcidsSerine Proteases (e.g., hClpXP, FAP)Forms a reversible covalent bond with the active site serine, mimicking the tetrahedral transition state.Potent and selective inhibition of enzymes involved in cancer and other diseases. mdpi.com
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)Mimics the tetrahedral transition state of peptide hydrolysis, binding to the catalytic site.Development of potent and selective inhibitors (Kᵢ in the nanomolar range) for a prostate cancer marker. nih.gov
Boronic Acid DerivativesMalaria Protease (PfSUB1)Reversible covalent bond formation with the catalytic serine residue.Potent, cell-permeable inhibitors that block parasite egress from red blood cells. pnas.org
Boronic Acid-based CompoundsHIV-1 ProteaseCan participate in extensive hydrogen bond networks within the active site.Analogues of existing drugs (e.g., Darunavir) show subpicomolar affinity and resilience against drug-resistant variants. acs.orgnih.gov
BortezomibProteasomeInhibits the chymotrypsin-like activity of the 26S proteasome.FDA-approved drug for treating multiple myeloma. nih.gov

Binding to Specific Biological Targets (e.g., Carbonic Anhydrase)

Phenylboronic acids and their derivatives have been identified as a class of inhibitors for metalloenzymes, including carbonic anhydrases (CAs). nih.gov CAs are crucial enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, making them significant drug targets for conditions like glaucoma and cancer. nih.govnih.gov

The inhibitory action of boronic acid analogues stems from their ability to bind to the zinc ion (Zn²⁺) located within the active site of the carbonic anhydrase enzyme. scispace.com Unlike traditional sulfonamide-based inhibitors which bind to the zinc ion as anions (RSO₂NH⁻), the boronic acid moiety interacts directly with the catalytic metal ion. nih.govscispace.com X-ray crystallography studies of a phenylboronic acid-based inhibitor complexed with human carbonic anhydrase II (hCA II) revealed that the inhibitor binds directly in the active site. scispace.com The boron atom of the boronic acid group forms a bond with the zinc ion, and the molecule is further stabilized by interactions with key amino acid residues such as His94, His119, and Thr199. scispace.com This binding mode competitively inhibits the enzyme's normal function. scispace.com The development of these inhibitors is driven by the need for new therapeutic agents with potentially fewer side effects than classic sulfonamide drugs. scispace.com

Target EnzymeInhibitor ClassBinding SiteKey InteractionsInhibition Type
Human Carbonic Anhydrase II (hCA II)Phenylboronic AcidsEnzyme Active SiteCoordination with Zn²⁺ ion; Interaction with His94, His119, Thr199Competitive

Prodrug Design and Targeted Drug Delivery Systems

The unique chemical properties of boronic acids have made them a valuable functional group in the design of prodrugs and advanced drug delivery systems. acs.orgnih.govresearchgate.net Prodrugs are inactive derivatives of therapeutic agents that are converted into the active form within the body, a strategy used to overcome issues with a drug's physicochemical or pharmacokinetic properties. nih.govresearchgate.net Boronic acid moieties can be incorporated into drug molecules to create prodrugs that respond to specific biological stimuli found in disease microenvironments, such as elevated levels of reactive oxygen species (ROS) or changes in pH. acs.orgthieme-connect.com

This stimuli-responsive nature allows for targeted drug release, enhancing therapeutic efficacy while minimizing off-target side effects. thieme-connect.com Phenylboronic acid (PBA) and its derivatives are particularly useful for targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govacs.org This interaction facilitates the accumulation of the drug at the tumor site. mdpi.com These boronic acid-based systems can be integrated into various platforms, from small molecules to complex nanomaterials, to achieve more precise and effective delivery of therapeutics. acs.orgnih.gov

Reactive Oxygen Species (ROS)-Triggered Activation

A key strategy in targeted cancer therapy is to exploit the biochemical differences between cancer cells and healthy cells. nih.gov Cancer cells are often under increased oxidative stress and have significantly higher concentrations of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), compared to normal tissues. nih.govnih.gov This elevated ROS level can be harnessed to trigger the activation of specially designed prodrugs. thieme-connect.com

Boronic acids and their esters have been effectively used as triggers in ROS-responsive prodrugs. thieme-connect.comnih.gov The core principle involves masking a potent therapeutic agent with a boronic acid moiety, rendering it temporarily inactive and less toxic. nih.gov When the prodrug reaches the ROS-rich tumor microenvironment, the boronic acid group reacts specifically with ROS, leading to the release of the active drug precisely at the target site. thieme-connect.comnih.gov This approach improves the selectivity of the chemotherapy, concentrating the cytotoxic effect on cancer cells while sparing healthy tissues. thieme-connect.com

Boronic Acid-Mediated Release Mechanisms

The release of an active drug from a boronic acid-based prodrug in a high-ROS environment is a well-defined chemical process. nih.gov The mechanism is centered on the oxidative cleavage of the carbon-boron (C-B) bond. nih.gov

The process unfolds as follows:

Oxidation: Hydrogen peroxide (H₂O₂), an abundant ROS in tumors, acts as an oxidant. It attacks the electron-deficient boron atom of the arylboronic acid, forming a tetrahedral boronate intermediate. nih.govnih.gov

Rearrangement: This intermediate undergoes a rapid rearrangement (known as the Bora-Brook rearrangement), where the aryl group (to which the drug is attached) migrates from the boron atom to an oxygen atom. nih.gov

Hydrolysis: The resulting borate (B1201080) derivative is unstable in the aqueous biological environment and quickly hydrolyzes. nih.govnih.gov

Drug Release: This final hydrolysis step cleaves the molecule, releasing the active drug (typically as a phenol (B47542) derivative) and boric acid, which is generally considered biocompatible. nih.govnih.gov

This sequence ensures that the active therapeutic is efficiently and selectively liberated in response to the specific chemical signature of the tumor microenvironment. thieme-connect.com

StepDescriptionKey Reactant/Intermediate
1. OxidationH₂O₂ attacks the boron atom of the prodrug.Tetrahedral boronate intermediate
2. RearrangementThe aryl group migrates from the boron to an oxygen atom.Borate derivative
3. HydrolysisThe unstable borate derivative reacts with water.Active drug and boric acid

Cytosolic Delivery Enhancement via Saccharide Interactions

A significant challenge in drug delivery is ensuring the therapeutic agent can efficiently cross the cell membrane to reach its intracellular target. acs.org Boronic acids offer a unique mechanism to enhance this process, known as cytosolic delivery. nih.gov The surface of mammalian cells is coated with a dense layer of polysaccharides called the glycocalyx. acs.org

Boronic acids have a strong, reversible affinity for 1,2- and 1-3-diols, which are structural components of the saccharides (like sialic acid) that make up the glycocalyx. acs.orgnih.gov By forming transient boronate esters with these cell-surface sugars, boronic acid-functionalized drugs or delivery vectors can effectively "dock" onto the cell. nih.govrsc.org This interaction promotes cellular uptake, facilitating the entry of the therapeutic agent into the cell. acs.orgacs.org This strategy has been shown to enhance the delivery of various molecules, from small drugs to larger proteins and nucleic acids, into the cytosol. nih.govnih.gov The reversible nature of the boronate ester bond is crucial, allowing the drug to be released from the cell surface and proceed to its intracellular target. nih.gov

Pharmacological Chaperone Development

Protein misfolding is the underlying cause of numerous diseases, where genetic mutations lead to proteins that cannot achieve their correct three-dimensional structure. mdpi.com These improperly folded proteins are often retained by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for degradation, even if they could be functional. nih.gov

Pharmacological chaperones are small molecules that can address this issue. mdpi.comnih.gov They are designed to bind specifically to these misfolded proteins and stabilize their structure. nih.gov This binding helps the protein to fold into a more native-like conformation, enabling it to pass the ER quality control checks and be transported to its proper location in the cell to perform its function. nih.govnih.gov Unlike molecular chaperones that assist a wide range of proteins, pharmacological chaperones are highly specific to their target protein. mdpi.com This approach represents a promising therapeutic strategy for a variety of conformational diseases. mdpi.com

Protein Folding Assistance and Ligand Binding

The mechanism by which pharmacological chaperones work is rooted in the principles of ligand binding and protein stabilization. nih.gov Many proteins, including receptors and enzymes, are inherently more stable when bound to their specific ligand or substrate. nih.gov A pharmacological chaperone acts as a stabilizing ligand for a misfolded protein. mdpi.com

By binding to the nascent or partially folded protein, the chaperone can alter the thermodynamic equilibrium, favoring the correctly folded state. nih.gov This assistance minimizes off-pathway folding events and prevents the protein from aggregating or being prematurely degraded. youtube.com The chaperone's binding helps to guide the protein along its proper folding pathway. nih.gov This action is independent of whether the ligand is an agonist or antagonist; its primary role in this context is to provide a structural scaffold that promotes the native conformation. nih.gov Once the protein is correctly folded and has exited the endoplasmic reticulum, the chaperone can dissociate, leaving a functional protein. nih.gov

General principles indicate that the interaction between boronic acids and diols is a pH-dependent equilibrium. At higher pH values, the boronic acid moiety is more likely to be in its tetrahedral boronate ion form, which generally leads to a stronger binding affinity for diols. The acidity of the boronic acid, represented by its pKa value, is a critical factor. The introduction of electron-withdrawing groups to the phenyl ring of a boronic acid can lower its pKa, potentially facilitating stronger binding at or near physiological pH.

However, detailed experimental data and in-depth research findings specifically for analogues of this compound, which would be necessary to construct the data tables and provide the detailed analysis as per the requested outline, are not available in the public domain. Therefore, section 5.4.2 on the pH-Selective Ligand Activity of these specific analogues cannot be substantiated with the required scientific evidence at this time.

Computational and Theoretical Investigations of 5 Acetamido 2 Methylphenylboronic Acid

Quantum Chemical Approaches to Boronic Acid Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. These approaches solve approximations of the Schrödinger equation to determine the energies and properties of a molecule. For 5-Acetamido-2-methylphenylboronic acid, these methods would elucidate how the acetamido and methyl substituents on the phenyl ring influence the behavior of the boronic acid group.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for studying the mechanisms of chemical reactions. A DFT study of this compound would involve modeling its participation in key reactions, such as the Suzuki-Miyaura cross-coupling or esterification with diols.

Researchers would use DFT to map the potential energy surface of a reaction, identifying the lowest energy pathways. For example, in a Suzuki-Miyaura coupling, the study would investigate the energetics of the transmetalation step, where the organic group is transferred from boron to a palladium catalyst. The calculations would reveal the influence of the ortho-methyl group and meta-acetamido group on the reaction rate and efficiency. Studies on other substituted phenylboronic acids have shown that both the electronic nature and steric hindrance of substituents play crucial roles in the reaction mechanism. For instance, a DFT study on 3-(acetamidomethyl)phenyl boronic acid, a structural isomer, focused on its geometrical structure and electronic transitions, providing a template for the type of analysis that would be beneficial. lodz.pl

A hypothetical DFT investigation would likely compute the following properties to understand the molecule's reactivity:

Calculated Property Significance for this compound
Optimized Molecular GeometryProvides bond lengths and angles, revealing steric effects of the methyl and acetamido groups.
HOMO-LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons, which is crucial for predicting reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying electron-rich and electron-deficient regions susceptible to electrophilic or nucleophilic attack.
Atomic ChargesQuantifies the charge on each atom, offering insights into the polarity and reactivity of specific sites like the boron atom.

Elucidation of Transition States and Energy Pathways

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to become products. DFT calculations are instrumental in locating these fleeting structures on the potential energy surface.

For a reaction involving this compound, computational chemists would perform a transition state search to find the structure with the highest energy along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For example, in the formation of a boronate ester with a diol, DFT could be used to model the transition state of the condensation reaction, providing insight into how the substituents affect the ease of ester formation.

Solvation Effects and Thermodynamic Feasibility

Reactions are typically carried out in a solvent, which can significantly influence their thermodynamics and kinetics. Computational models can account for these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation.

A computational study on this compound would incorporate solvation models to calculate the free energy of reaction (ΔG) in different solvents. A negative ΔG indicates a thermodynamically favorable, or spontaneous, reaction. These calculations are vital for predicting whether a reaction will proceed under specific experimental conditions and for understanding the stability of reactants, intermediates, and products in solution. For instance, the acidity (pKa) of the boronic acid is highly dependent on the solvent, and computational models can predict these values with reasonable accuracy. mdpi.com

Molecular Modeling in Drug Design and Biological Interactions

Boronic acids are a prominent class of compounds in medicinal chemistry, known for their ability to form reversible covalent bonds with diols present in sugars and with active site serine residues in enzymes. researchgate.net Molecular modeling techniques are crucial for designing and evaluating boronic acid-based drugs.

Ligand-Protein Docking Studies (e.g., with Insulin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrxiv.org This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action.

In a hypothetical docking study, this compound would be modeled as a ligand, and a protein of interest, such as insulin (B600854) or an enzyme implicated in diabetes, would be the receptor. The goal would be to predict if and how the boronic acid derivative binds to the protein. The docking algorithm would sample numerous possible binding poses and score them based on factors like intermolecular forces, shape complementarity, and electrostatic interactions.

Studies have been conducted on the interaction between various boronic acid derivatives and insulin, aiming to develop glucose-responsive insulin formulations. chemrxiv.orgnih.gov A docking study of this compound with insulin would aim to identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the insulin binding pocket. The results could guide the design of new insulin analogs with improved properties.

A typical output from a docking study would include:

Docking Parameter Description
Binding Affinity (kcal/mol) An estimated free energy of binding, indicating the strength of the ligand-protein interaction. A more negative value suggests a stronger binding.
Binding Pose The predicted 3D orientation of the ligand within the protein's active site.
Key Interactions A list of specific interactions (e.g., hydrogen bonds, van der Waals contacts) with particular amino acid residues.

Conformational Analysis and Binding Affinity Predictions

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis involves identifying the stable, low-energy conformations of a molecule.

Computational methods can systematically explore the conformational space of the molecule to find the most probable shapes it will adopt in solution. This information is vital for docking studies, as the bioactive conformation (the shape the molecule adopts when it binds to a protein) is often one of its low-energy forms.

Furthermore, more advanced computational techniques, such as molecular dynamics (MD) simulations, can be used to refine docking results and obtain more accurate predictions of binding affinity. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic picture of the binding event and allowing for the calculation of binding free energies that account for conformational changes and solvent effects.

In Silico Screening for Bioactivity

While specific in silico screening studies targeting this compound are not extensively documented in publicly available literature, the general class of phenylboronic acids has been the subject of numerous computational investigations to predict their biological activities. These studies leverage the known ability of the boronic acid moiety to interact with key residues in enzyme active sites.

Boronic acids are recognized as potential inhibitors for a variety of enzymes, particularly serine proteases, where the boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site. Computational docking studies on analogous compounds, such as 2-formylphenylboronic acids, have been performed to predict their binding affinity with microbial enzymes like leucyl-tRNA synthetase (LeuRS) from Candida albicans and Escherichia coli. mdpi.com Such studies help in understanding the potential mechanism of action and guide the development of new therapeutic agents. mdpi.com

The structural features of this compound—namely the boronic acid group, a hydrogen-bond-donating and -accepting acetamido group, and a substituted aromatic ring—provide a basis for its potential bioactivity. In silico approaches typically involve docking the molecule into the crystal structures of target proteins to predict binding modes and energies. semanticscholar.orgmdpi.com For this specific compound, potential targets could include enzymes where interactions with serine, threonine, or tyrosine residues are crucial, or where the substituted phenyl ring can engage in hydrophobic or π-stacking interactions. The acetamido group could further enhance binding by forming specific hydrogen bonds within an active site. mdpi.com Future in silico screening of this compound against libraries of known drug targets could reveal potential therapeutic applications. biointerfaceresearch.comnih.govnih.gov

Lewis Acidity Modulation and Electronic Structure Analysis

The Lewis acidity of the boron atom is a defining characteristic of boronic acids, influencing their reactivity and interaction with biological molecules. nih.govresearchgate.netsdu.dk This acidity is not due to the donation of a proton (Brønsted acidity) but rather the ability of the electron-deficient boron atom to accept a pair of electrons, typically from a Lewis base like a hydroxide (B78521) ion or a nucleophilic amino acid residue in an enzyme. acs.orgrsc.org This interaction results in the conversion of the trigonal planar boronic acid to a tetrahedral boronate species. lodz.pl

The electronic properties of the boron atom in this compound are significantly influenced by the substituents on the phenyl ring. researchgate.net The nature and position of these substituents modulate the electron density on the boron atom, thereby affecting its Lewis acidity. researchgate.net

Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak electron-donating group through an inductive effect. This effect slightly increases the electron density on the aromatic ring and, consequently, on the boron atom, which would be expected to slightly decrease its Lewis acidity compared to unsubstituted phenylboronic acid.

The interplay of these substituent effects fine-tunes the electrophilicity of the boron atom, which is critical for its biological function and chemical reactivity.

SubstituentPositionElectronic EffectExpected Impact on Lewis Acidity
-CH₃ (Methyl)2- (ortho)Electron-Donating (Inductive)Decrease
-NHCOCH₃ (Acetamido)5- (meta)Electron-Donating (Resonance) / Electron-Withdrawing (Inductive)Complex/Modest

Non-covalent interactions, particularly polar-π interactions, play a crucial role in stabilizing the structure of arylboronic acids and their complexes. nih.govsdu.dk In these interactions, the electron-rich π-system of the aromatic ring can interact with polar groups, including the boronic acid moiety itself or its tetrahedral boronate form. nih.govsemanticscholar.org

Computational and structural studies on related arylboronic acids have demonstrated that such through-space interactions contribute to the stabilization of both the neutral boronic acid and its anionic boronate conjugate base. nih.govsdu.dksemanticscholar.org The substituents on the aromatic ring can modulate the strength of these interactions. While the methyl and acetamido groups of this compound are not directly flanking the boronic acid, their electronic influence on the aromatic π-system can still affect its interaction with the boron center and with surrounding molecules or solvent. nih.gov This stabilization can influence the compound's conformational preferences and its affinity for binding partners. nih.govsdu.dk

Crystal Engineering and Solid-State Interactions

Crystal engineering focuses on designing solid-state structures with desired properties by understanding and utilizing intermolecular interactions. For boronic acids, the primary interactions governing their crystal packing are hydrogen bonding and π-π stacking.

Boronic acids are excellent building blocks for crystal engineering and the formation of co-crystals. researchgate.net Co-crystals are multi-component solids where the components are held together by non-covalent interactions, most commonly hydrogen bonds. tbzmed.ac.ir The boronic acid group, with its two hydroxyl groups, can act as a robust hydrogen bond donor, forming predictable patterns or "synthons" with suitable acceptor molecules. researchgate.net

The most common hydrogen-bonding pattern in the crystal structures of phenylboronic acids is a dimeric motif formed between two boronic acid groups. mdpi.com However, the boronic acid group can also form hydrogen bonds with other functional groups, such as amides, carboxylic acids, or aromatic nitrogen atoms, which makes them versatile for co-crystal design. researchgate.netmdpi.com The acetamido group in this compound provides an additional site for hydrogen bonding (both a donor N-H and an acceptor C=O), increasing the possibilities for forming co-crystals with various pharmaceutically active ingredients (APIs) or other co-formers. researchgate.netmdpi.com The formation of co-crystals can be used to modify the physicochemical properties of a compound, such as solubility and stability. tbzmed.ac.ir

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. iucr.org The boronic acid hydroxyl groups are strong hydrogen bond donors, while the oxygen atoms of both the boronic acid and the acetamido carbonyl group are effective acceptors. The N-H group of the acetamido moiety serves as another hydrogen bond donor. nih.gov

Functional GroupPotential Intermolecular Interactions
-B(OH)₂ (Boronic Acid)Hydrogen Bond Donor (O-H), Hydrogen Bond Acceptor (O)
-NHCOCH₃ (Acetamido)Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O)
Phenyl Ringπ-π Stacking, C-H···π Interactions

Structure Activity Relationship Sar Studies of 5 Acetamido 2 Methylphenylboronic Acid Derivatives

Influence of Substituent Effects on Biological Activity

The anticancer potential of boronic acids is often linked to their ability to inhibit specific enzymes, such as the proteasome. nih.govresearchgate.net The boronic acid moiety itself is crucial, often forming a stable, reversible covalent bond with a key amino acid residue, like the N-terminal threonine in the proteasome's active site. nih.gov The efficacy of this interaction is heavily modulated by electronic and steric factors of the phenyl ring's substituents.

Electronic effects directly influence the Lewis acidity of the boron atom. nih.gov Electron-withdrawing groups (EWGs) on the phenyl ring increase the boron's acidity, which can enhance binding to nucleophilic residues in an enzyme's active site. Conversely, electron-donating groups (EDGs), such as the acetamido and methyl groups in 5-Acetamido-2-methylphenylboronic acid, decrease the Lewis acidity. nih.gov This modulation can be crucial for tuning the selectivity and binding kinetics of the inhibitor.

Steric factors, such as the size and placement of substituents, also play a significant role. The ortho-methyl group in this compound can influence the orientation of the boronic acid group and affect how the molecule fits into a target's binding pocket. Strategic modifications can either enhance this fit or create steric hindrance that prevents effective binding.

Derivative Modification (Relative to this compound) Dominant Factor Predicted Effect on Anticancer Efficacy
Addition of a nitro group (-NO₂) at the 4-positionElectronic (Strong EWG)Potential increase in binding affinity due to increased Lewis acidity.
Replacement of the 2-methyl group with a tert-butyl groupStericPotential decrease in activity due to steric hindrance at the binding site.
Replacement of the 5-acetamido group with a trifluoromethyl group (-CF₃)Electronic (Strong EWG)Potential increase in binding affinity.
Addition of a hydroxyl group (-OH) at the 6-positionElectronic & StericComplex effects; could form new hydrogen bonds or alter binding orientation.

The utility of boronic acid derivatives extends to antimicrobial and antiviral applications. nih.gov The mechanism of action in these contexts can vary, from inhibiting bacterial enzymes like leucyl-tRNA synthetase (LeuRS) to targeting viral proteases. researchgate.netmdpi.com Substituents on the phenyl ring are key to modulating this potency.

For instance, the presence of a fluorine substituent in some arylboronic acids is known to enhance their acidity, which can be crucial for their medicinal applications. mdpi.com In the context of this compound derivatives, replacing the methyl group with a more electron-withdrawing substituent could enhance potency against certain microbial strains by increasing the compound's affinity for the target enzyme.

Similarly, in the development of HIV-1 protease inhibitors, boronic acid-containing compounds have shown potent enzymatic inhibition. researchgate.net However, their antiviral activity in cellular assays can be significantly different, highlighting that substituents affect not only target binding but also pharmacokinetic properties like cell permeability. The acetamido group on the parent compound could be modified to fine-tune these properties, balancing target inhibition with the ability to reach the target within an infected cell.

Derivative Modification Target Organism Type Potential Effect on Potency
Introduction of a trifluoromethyl groupBacteria (e.g., E. coli)May increase activity by enhancing inhibition of enzymes like LeuRS. mdpi.com
Conversion of acetamido to a more lipophilic amideVirus (e.g., HIV)Could improve cell permeability and increase antiviral activity.
Addition of a halogen (e.g., Chlorine)Fungi (e.g., C. albicans)May enhance antifungal properties by increasing Lewis acidity.

Design Principles for Optimized Boronic Acid Derivatives

The rational design of boronic acid derivatives involves a deep understanding of how different molecular components contribute to the desired function. This includes the strategic use of linkers and the precise placement of functional groups to optimize interaction with a target molecule.

The length, rigidity, and chemical nature of the linker can influence the stability of the resulting boronate esters and the spatial orientation of the boronic acid groups. mdpi.comnih.gov For example, a flexible linker might allow a bis-boronic acid derivative to bind to diol sites that are spaced at variable distances, while a rigid linker would enforce a more defined geometry. The design of these linkers is crucial for applications ranging from protein delivery systems to self-healing materials. rsc.orgmdpi.com

The strategic placement of functional groups is fundamental to drug design and is particularly relevant for boronic acid derivatives. nih.gov The introduction of a boronic acid group itself is often a strategic decision to enhance selectivity and potency. A prime example is the development of the proteasome inhibitor Bortezomib, where replacing a peptide aldehyde with a boronic acid moiety resolved issues of instability and lack of specificity. nih.gov

For a molecule like this compound, the existing groups are strategically placed. The ortho-methyl group influences the rotational angle of the boronic acid, while the para-acetamido group can participate in hydrogen bonding or be modified to alter solubility and pharmacokinetic properties. Further optimization could involve adding functional groups that can form additional interactions (e.g., hydrogen bonds, ionic bonds) with the target, thereby increasing affinity and selectivity.

Correlation of Molecular Structure with Catalytic Performance

Beyond biological applications, arylboronic acids can function as mild Lewis acid catalysts in organic synthesis. nih.govnih.gov Their catalytic performance is directly correlated with their molecular structure, specifically the electronic environment of the boron atom.

The Lewis acidity of the boronic acid is the primary driver of its catalytic activity. This acidity is tuned by the substituents on the phenyl ring. Electron-withdrawing groups enhance Lewis acidity and can accelerate reactions, whereas electron-donating groups decrease it. nih.gov In this compound, both the methyl and acetamido groups are electron-donating, which would render it a weaker Lewis acid catalyst compared to unsubstituted phenylboronic acid or a derivative bearing electron-withdrawing groups.

Studies have shown that some ortho-substituted arylboronic acids are particularly effective at catalyzing certain reactions, such as the cycloaddition of azides with terminal alkynes. nih.gov The ortho-methyl group in this compound could therefore play a role in modulating its catalytic activity, not just through electronics but also through steric effects that may stabilize a transition state.

Structural Feature Effect on Lewis Acidity Predicted Impact on Catalytic Rate
Electron-donating group (e.g., -CH₃, -NHCOCH₃)DecreaseDecrease
Electron-withdrawing group (e.g., -NO₂, -CF₃)IncreaseIncrease
Ortho-substituentMay stabilize transition stateCan be rate-enhancing in specific reactions. nih.gov

Ligand Design for Asymmetric Catalysis

In the realm of asymmetric catalysis, chiral ligands are essential for achieving high enantioselectivity. While specific data for this compound is not available, we can hypothesize its role as a precursor or a component in ligand design. The boronic acid moiety can participate in catalyst-substrate interactions through various mechanisms, including Lewis acid-base interactions and the formation of reversible covalent bonds with diols.

The design of effective chiral ligands often involves the introduction of steric bulk and specific electronic properties to create a chiral environment around a metal center. The methyl group at the 2-position and the acetamido group at the 5-position of the phenyl ring in this compound would influence the steric and electronic environment of a potential catalyst.

Table 1: Hypothetical Ligand Modifications and Expected Impact on Asymmetric Catalysis

Modification on this compound BackboneExpected Effect on Ligand PropertiesPotential Impact on Catalysis
Introduction of a chiral auxiliary adjacent to the boronic acidCreates a defined chiral pocket around the active site.Could lead to high enantioselectivity in reactions such as asymmetric hydroboration or Suzuki-Miyaura cross-coupling.
Variation of the N-acyl group in the acetamido moietyModulates the electronic nature and steric bulk of the ligand.Could fine-tune catalyst activity and selectivity by altering electron density at the metal center.
Functionalization of the methyl groupProvides a handle for attachment to a larger chiral scaffold.Enables the creation of bidentate or multidentate ligands, potentially enhancing catalyst stability and enantiocontrol.

Catalyst Stability and Efficiency Optimization

The stability and efficiency of a catalyst are critical for its practical application. The substituents on the phenylboronic acid ring can significantly impact these properties. The electron-donating nature of the methyl group and the electron-withdrawing/donating resonance nature of the acetamido group in this compound would influence the Lewis acidity of the boron atom.

Optimization of catalyst stability often involves preventing catalyst deactivation pathways, such as protodeboronation. The steric hindrance provided by the ortho-methyl group could play a role in protecting the C-B bond from cleavage, thereby enhancing catalyst longevity.

Table 2: Factors Influencing Catalyst Stability and Efficiency

Structural Feature of this compoundPotential Influence on Catalyst StabilityPotential Influence on Catalyst Efficiency
Ortho-methyl groupSteric protection of the C-B bond, potentially reducing the rate of protodeboronation.May influence the rate of transmetalation or other key catalytic steps through steric effects.
Para-acetamido groupCan influence the electronic properties of the phenyl ring, affecting the Lewis acidity of the boron and its interaction with substrates.Could modulate the reactivity of the catalyst by altering the electron density at the catalytic center.

Relationship between Molecular Structure and Sensing Specificity

Phenylboronic acids are widely recognized for their ability to reversibly bind with diols, forming cyclic boronate esters. This property is the foundation for their use in chemical sensors, particularly for saccharides and other biomolecules containing diol functionalities.

Enhancing Selectivity in Saccharide Recognition

The selectivity of a boronic acid-based sensor for a specific saccharide is governed by the geometric and electronic complementarity between the boronic acid and the diol units of the saccharide. The position and nature of substituents on the phenyl ring are critical for tuning this selectivity.

For this compound, the acetamido group can participate in hydrogen bonding interactions with the saccharide, in addition to the covalent bond formation with the boronic acid. This secondary interaction can significantly enhance binding affinity and selectivity for a particular saccharide. The ortho-methyl group can provide steric constraints that favor the binding of certain saccharide isomers over others.

Table 3: Strategies for Enhancing Saccharide Selectivity

Design StrategyMechanism of Selectivity Enhancement
Introduction of hydrogen bond donors/acceptors (e.g., the acetamido group)Provides additional recognition sites for interaction with the saccharide, leading to stronger and more specific binding.
Steric hindrance near the boronic acid (e.g., the ortho-methyl group)Creates a size- and shape-selective binding pocket that preferentially accommodates specific saccharide structures.
Modulation of boronic acid pKaThe pKa of the boronic acid influences the pH range for optimal binding; substituents can be used to tune the pKa for physiological conditions.

Designing Probes for Specific Biomolecules

Beyond saccharides, boronic acid-based probes can be designed to target other biomolecules that possess diol functionalities, such as glycoproteins, RNA, and certain catechols. The design of probes with high specificity requires a deep understanding of the target biomolecule's structure and the potential interaction sites.

A probe based on this compound could be functionalized with a reporter group, such as a fluorophore, to signal the binding event. The acetamido group offers a convenient point for chemical modification to attach such reporters without significantly altering the binding properties of the boronic acid moiety.

Table 4: Design Considerations for Biomolecule Probes

Probe ComponentDesign Consideration
Recognition Element (Boronic Acid)The affinity and selectivity for the target diol must be optimized through substituent effects.
LinkerA linker connecting the recognition element to the reporter should be of appropriate length and flexibility to not interfere with binding.
Reporter Group (e.g., Fluorophore)The reporter should exhibit a significant change in its signal (e.g., fluorescence intensity or wavelength) upon binding of the target biomolecule.
Water SolubilityFor biological applications, the probe must have sufficient water solubility, which can be imparted by incorporating hydrophilic groups.

Q & A

Basic Questions

Q. What are the key synthetic routes for 5-Acetamido-2-methylphenylboronic acid, and how can purity be optimized?

  • Methodology : The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized aromatic precursors. For example, trifluoromethyl-substituted analogs are synthesized via palladium-catalyzed cross-coupling, followed by purification using column chromatography (≥95% purity) and recrystallization to remove anhydride byproducts . Optimization of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical to maximize yield and minimize impurities.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR), X-ray crystallography, and infrared (IR) spectroscopy. For electronic properties, conduct acidity measurements (pKa) via potentiometric titration, as electron-withdrawing groups (e.g., acetamido) significantly increase acidity compared to unsubstituted analogs .

Q. What experimental protocols ensure stability and solubility of this compound in aqueous and organic media?

  • Methodology : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers at pH 8–9, where the boronic acid exists in its deprotonated form. Stability studies should include monitoring under inert atmospheres (to prevent oxidation) and at controlled temperatures (2–8°C for long-term storage) .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) to confirm purity (>95%) and detect trace impurities like anhydrides or isomers .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., acetamido) influence the acidity and reactivity of arylboronic acids?

  • Methodology : Substituent effects are quantified via Hammett σ constants and computational DFT calculations. For example, trifluoromethyl groups increase acidity by stabilizing the conjugate base through inductive effects. Experimental validation involves comparing pKa values across substituted analogs .

Q. What strategies are effective in designing antimicrobial activity studies for this compound?

  • Methodology : Follow protocols from benzoxaborole research:

  • In vitro testing : Use microdilution assays against Candida albicans or Escherichia coli to determine minimum inhibitory concentrations (MICs).
  • Mechanistic studies : Perform docking simulations (e.g., AutoDock Vina) targeting microbial enzymes like leucyl-tRNA synthetase (LeuRS), comparing binding affinities of cyclic (benzoxaborole) vs. open-chain isomers .

Q. How can computational docking resolve contradictions in receptor-binding predictions for boronic acids?

  • Methodology : Address methodological divergence by:

  • Hybrid modeling : Combine wet-lab agonistic profiles (e.g., heterologous receptor expression data) with machine learning (ML) models trained on chemical features.
  • Meta-analysis : Cross-validate results from single-receptor vs. multi-receptor datasets to identify consensus binding motifs .

Q. What experimental controls are critical when studying isomerization equilibria (e.g., boronic acid ↔ benzoxaborole)?

  • Methodology : Monitor isomer ratios using ¹¹B NMR in varying solvents (e.g., D2O vs. CDCl₃) and pH conditions. For biological assays, isolate isomers via preparative HPLC and test their activity independently to avoid confounding results .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Methodology : Apply multi-variable regression analysis to disentangle substituent effects. For example, discrepancies in antimicrobial efficacy may arise from differential cell permeability or off-target binding; validate via knockout microbial strains or competitive inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.